molecular formula C11H12O3 B2818734 1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid CAS No. 1093214-59-5

1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid

Cat. No.: B2818734
CAS No.: 1093214-59-5
M. Wt: 192.214
InChI Key: OOXWVOPFXKNUNZ-UHFFFAOYSA-N
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Description

1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid is a chemical compound with the molecular formula C11H12O3 It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities

Scientific Research Applications

1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid has several scientific research applications:

Safety and Hazards

The safety information for this compound includes several hazard statements such as H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel methods for constructing benzofuran rings have been discovered in recent years . This suggests that the study and application of benzofuran compounds, including 1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid, have promising future directions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid can be synthesized through several methods. One common approach involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require specific catalysts and controlled reaction conditions to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of high-purity reagents and advanced purification techniques is crucial to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Comparison with Similar Compounds

Uniqueness: 1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1,1-dimethyl-3H-2-benzofuran-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-11(2)9-4-3-7(10(12)13)5-8(9)6-14-11/h3-5H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXWVOPFXKNUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CO1)C=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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